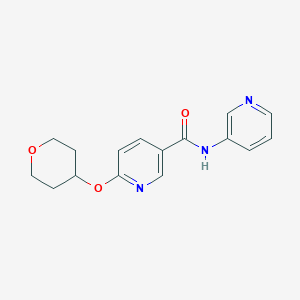

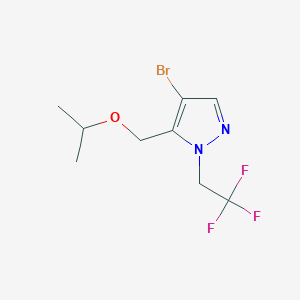

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of pyridine and tetrahydro-2H-pyran . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Tetrahydro-2H-pyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule . Pyridine derivatives are known to undergo reactions like electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . Some properties like melting point, boiling point, and density can be predicted based on the properties of similar compounds .科学的研究の応用

Enzyme Inhibition and Therapeutic Applications

- Nicotinamide N-Methyltransferase (NNMT) Inhibition : NNMT plays a crucial role in physiology and pathophysiology by regulating levels of its substrates, cofactor, and products. Overexpression of NNMT has been linked to various diseases. A study discovered a bisubstrate NNMT inhibitor, demonstrating its potential in developing more potent and selective inhibitors for therapeutic applications (Babault et al., 2018).

Metabolic Pathways and Drug Metabolism

- Nicotinamidase Activity in Tuberculosis : Nicotinamidase (PncA) plays a significant role in the NAD+ salvage pathway and is involved in converting nicotinamide to nicotinic acid and the prodrug pyrazinamide into its active form, pyrazinoic acid. This process is critical for the multidrug treatment of tuberculosis (Seiner et al., 2010).

Biochemical Evaluation and Applications

- Synthesis and Biochemical Evaluation of Derivatives : Research on nicotinamide derivatives focuses on their roles as NADH analogue coenzymes in various biochemical processes. One study synthesized and evaluated three nicotinamide conjugates, with one mimicking the functions of natural NADH in enoate reductase, highlighting their potential in biocatalysis and redox chemistry (Falcone et al., 2019).

Chemical and Electrochemical Studies

- Electrochemical Behaviour : The electrochemical reduction of nicotinamide has been explored, revealing insights into its reduction mechanism and potential applications in understanding its biological roles and interactions (Berchmans & Vijayavalli, 1996).

Structural and Solvation Studies

- Solvation Dynamics : The solvation state of nicotinamide has been investigated, showing how its solvation changes with different solvent compositions, providing valuable information for understanding its interactions and stability in various environments (Aleksandriiskii et al., 2014).

特性

IUPAC Name |

6-(oxan-4-yloxy)-N-pyridin-3-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(19-13-2-1-7-17-11-13)12-3-4-15(18-10-12)22-14-5-8-21-9-6-14/h1-4,7,10-11,14H,5-6,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEXNAPVOJMBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2558197.png)

![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2558209.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)